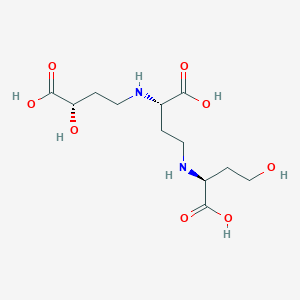

(S,S,S)-avenic acid A

Description

Historical Perspective on Iron Acquisition Strategies in Graminaceous Plants

The understanding of how plants acquire iron from the soil has evolved significantly over the past several decades. Iron, despite its abundance in the earth's crust, exists predominantly in the highly insoluble ferric (Fe³⁺) form in aerobic, neutral, or alkaline soils, making it largely unavailable to plants. rsc.orgjst.go.jp

Historically, plant iron uptake was primarily understood through what is now known as "Strategy I," employed by all non-graminaceous plants. rsc.orgjst.go.jp This strategy involves the acidification of the rhizosphere (the soil region immediately surrounding the roots) and the reduction of Fe³⁺ to the more soluble ferrous (Fe²⁺) form by a membrane-bound reductase enzyme before being transported into the root cells. rsc.orgjst.go.jpoup.com

However, in the 1970s, pioneering work by Sei-ichi Takagi revealed that graminaceous plants like oats and rice utilize a different mechanism. jst.go.jptandfonline.com He discovered that under iron-deficient conditions, these plants secrete iron-chelating substances from their roots to solubilize Fe³⁺. jst.go.jptandfonline.com This led to the identification of a new class of compounds, the phytosiderophores. tandfonline.com In 1978, the first of these compounds, mugineic acid, was isolated from the root washings of barley. jst.go.jpnih.gov

In 1986, researchers Volker Römheld and Horst Marschner formally categorized this chelation-based mechanism as "Strategy II," which is characteristic of all graminaceous species. jst.go.jpoup.com This strategy involves the synthesis and secretion of phytosiderophores, which bind to Fe³⁺ in the soil. The resulting Fe³⁺-phytosiderophore complex is then taken up by a specific transporter in the root's plasma membrane without the need for prior reduction. arccjournals.comjst.go.jpresearchgate.nettandfonline.com

Classification and Diversity of Phytosiderophores

Phytosiderophores are classified as a subgroup of siderophores, which are iron-chelating compounds produced by microorganisms and plants. wikipedia.org While microbial siderophores are diverse and include types like hydroxamates, catecholates, and carboxylates, plant-derived phytosiderophores belong to the mugineic acid family. nih.govwikipedia.orgresearchgate.net

All phytosiderophores in the mugineic acid family are biosynthetically derived from the amino acid L-methionine, with nicotianamine (B15646) (NA) serving as a key intermediate. jst.go.jpnih.govcolab.ws From the central precursor 2'-deoxymugineic acid (DMA), different plant species synthesize a variety of phytosiderophores through hydroxylation or other modifications. jst.go.jpcolab.wsnih.gov This diversity reflects an evolutionary adaptation to different soil conditions and iron stresses. nih.gov

The type and quantity of phytosiderophores secreted vary among different grass species, which correlates with their tolerance to iron deficiency. rsc.orgnih.gov For instance, barley, known for its high resistance, secretes large amounts of mugineic acid and its hydroxylated derivatives. rsc.orgnih.gov In contrast, species like rice and maize secrete smaller quantities of primarily 2'-deoxymugineic acid and are more susceptible to iron deficiency. nih.govnih.gov

Table 1: Diversity of Mugineic Acid Family Phytosiderophores in Graminaceous Plants

| Phytosiderophore | Plant Species Source(s) |

|---|---|

| Mugineic Acid (MA) | Barley (Hordeum vulgare) rsc.orgjst.go.jp |

| 2'-Deoxymugineic Acid (DMA) | Wheat (Triticum aestivum), Rice (Oryza sativa), Maize (Zea mays), Barley nih.govcolab.wsnih.govnih.gov |

| (S,S,S)-Avenic Acid A | Oats (Avena sativa), Rice (Oryza sativa), Poa pratensis nih.govnih.govnih.gov |

| 3-Hydroxymugineic Acid (HMA) | Rye (Secale cereale) nih.gov |

| 3-Epihydroxymugineic Acid (epiHMA) | Barley (Hordeum vulgare) nih.gov |

| 3-Hydroxy-2'-deoxymugineic acid (HDMA) | Perennial Ryegrass (Lolium perenne) colab.wsnih.gov |

Specific Context of this compound as a Model Phytosiderophore

This compound is a distinct member of the mugineic acid family of phytosiderophores. ebi.ac.ukresearchgate.net It was first identified in the root exudates of oats (Avena sativa) and is a key component of their Strategy II iron acquisition system. nih.govnih.gov

The biosynthesis of avenic acid A follows a specific pathway within the broader synthesis of mugineic acids. nih.gov It begins with the conversion of L-methionine to 2'-deoxymugineic acid (DMA). colab.wsjst.go.jp In oat plants, DMA then serves as the direct precursor to avenic acid A. nih.govjst.go.jp This biosynthetic step distinguishes the pathway in oats from that in plants like barley, where DMA is hydroxylated to form mugineic acid. nih.gov

As a phytosiderophore, the primary function of this compound is to chelate Fe³⁺ ions in the rhizosphere. Its molecular structure, featuring multiple carboxyl, amine, and hydroxyl groups, allows it to form a stable, soluble complex with ferric iron. researchgate.net This complex can then be efficiently transported into the root cells, making an otherwise unavailable nutrient accessible to the plant. arccjournals.comcabidigitallibrary.org The study of this compound provides valuable insights into the specific adaptations of certain graminaceous plants for survival in iron-limited environments.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22N2O8 |

|---|---|

Molecular Weight |

322.31 g/mol |

IUPAC Name |

(2S)-4-[[(1S)-1-carboxy-3-hydroxypropyl]amino]-2-[[(3S)-3-carboxy-3-hydroxypropyl]amino]butanoic acid |

InChI |

InChI=1S/C12H22N2O8/c15-6-3-8(11(19)20)13-4-1-7(10(17)18)14-5-2-9(16)12(21)22/h7-9,13-16H,1-6H2,(H,17,18)(H,19,20)(H,21,22)/t7-,8-,9-/m0/s1 |

InChI Key |

QUKMQOBHQMWLLR-CIUDSAMLSA-N |

Isomeric SMILES |

C(CN[C@@H](CCO)C(=O)O)[C@@H](C(=O)O)NCC[C@@H](C(=O)O)O |

Canonical SMILES |

C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O |

Origin of Product |

United States |

Physiological and Biochemical Mechanisms of S,s,s Avenic Acid a Action in Plant Iron Homeostasis

Chelation Chemistry and Iron(III)-Phytosiderophore Complex Formation

(S,S,S)-Avenic acid A is a phytosiderophore produced by plants like oats (Avena sativa) in response to iron deficiency. ethz.chtandfonline.com Its molecular structure is endowed with multiple functional groups—specifically, three carboxylic acid groups, two secondary amine groups, and two hydroxyl groups—that serve as coordination sites for metal ions. doi.org This arrangement allows this compound to act as an effective hexadentate chelator for ferric iron (Fe³⁺).

The chelation process involves the formation of a stable, octahedral coordination complex with Fe³⁺. frontiersin.orgnih.gov In this complex, the iron atom is bound by the carboxyl, amino, and hydroxyl moieties of the avenic acid A molecule. This complexation effectively sequesters the iron ion, keeping it soluble and bioavailable in the challenging chemical environment of the rhizosphere. The resulting Fe(III)-(S,S,S)-avenic acid A complex is a stable, water-soluble molecule ready for transport into the root cells. ethz.ch

The stability of the iron-phytosiderophore complex is crucial for its function and varies among different phytosiderophores. Generally, hydroxylated phytosiderophores form more stable complexes with Fe(III), particularly under the weakly acidic to neutral pH conditions often found in the soil microenvironment. nih.govmdpi.com This enhanced stability prevents the premature dissociation of iron before it can be taken up by the root.

| Phytosiderophore | Metal Ion | Log Stability Constant (log K) | Key Structural Feature |

| Deoxymugineic Acid (DMA) | Fe(III) | 18.1 | No hydroxyl groups on the azetidine (B1206935) ring |

| Mugineic Acid (MA) | Fe(III) | 18.4 | One hydroxyl group |

| epi-Hydroxymugineic Acid (eHMA) | Fe(III) | Not explicitly found, but hydroxylation increases stability | Two hydroxyl groups |

| Avenic Acid A (AVA) | Fe(III) | Similar to other MAs | Open-chain structure with multiple chelating groups |

This table presents comparative data on the stability of Fe(III) complexes with various phytosiderophores. Data compiled from multiple sources. doi.orgnih.gov

Role in Iron Solubilization and Mobilization in the Rhizosphere

In soils with neutral to alkaline pH, iron predominantly exists as insoluble ferric (oxyhydr)oxides, rendering it inaccessible to plants. rsc.org Graminaceous plants overcome this limitation by actively secreting phytosiderophores like this compound from their roots into the rhizosphere—the soil region directly influenced by root activities. ethz.chtandfonline.com This secretion is a hallmark of the "Strategy II" iron acquisition system and is significantly upregulated under iron-deficient conditions. ethz.ch

The release of this compound into the soil facilitates the dissolution of solid-phase iron minerals. By chelating Fe³⁺, avenic acid A effectively extracts it from these insoluble compounds, forming the soluble Fe(III)-(S,S,S)-avenic acid A complex. tandfonline.com This process dramatically increases the concentration of soluble iron in the immediate vicinity of the roots, creating a concentration gradient that drives the diffusion of the complex towards the root surface for subsequent uptake. frontiersin.org The exudation of phytosiderophores often follows a diurnal rhythm, with peak release occurring in the morning, which may be coordinated with the plant's metabolic and transpirational activities to maximize iron acquisition. researchgate.net

The effectiveness of this solubilization strategy allows Strategy II plants to thrive in calcareous and other high-pH soils where non-graminaceous (Strategy I) plants often suffer from severe iron chlorosis. nih.gov

| Process | Description | Key Molecule(s) | Location |

| Secretion | Active release of phytosiderophores from root cells. | This compound | Root epidermis |

| Chelation | Binding of insoluble Fe³⁺ from soil minerals. | This compound | Rhizosphere |

| Solubilization | Formation of a water-soluble Fe(III)-phytosiderophore complex. | Fe(III)-(S,S,S)-Avenic Acid A complex | Rhizosphere |

| Mobilization | Diffusion of the soluble complex towards the root surface. | Fe(III)-(S,S,S)-Avenic Acid A complex | Rhizosphere |

Molecular Mechanisms of Iron(III)-(S,S,S)-Avenic Acid A Uptake by Root Cells

The uptake of the solubilized Fe(III)-(S,S,S)-avenic acid A complex is a highly specific, transporter-mediated process. It involves two key families of transporter proteins that work in concert to move the phytosiderophore out of the root and the iron complex back in.

The movement of phytosiderophores and their iron complexes across the root cell plasma membrane is facilitated by specific transporters.

TOM1 (Transporter of Mugineic Acid): The secretion of this compound and other phytosiderophores from the root cytoplasm into the rhizosphere is mediated by efflux transporters belonging to the Major Facilitator Superfamily (MFS). ethz.ch The TOM1 transporter is a well-characterized example, first identified in rice and barley. nih.govcolab.wsu-tokyo.ac.jp These proteins are responsible for the crucial first step of exporting the chelator into the soil. mdpi.com TOM1 expression is observed in the outer cell layers of the roots and is also found in vascular tissues, suggesting a dual role in both secretion into the soil and internal long-distance transport. nih.gov

YS1 (Yellow Stripe 1): Once the Fe(III)-(S,S,S)-avenic acid A complex is formed in the rhizosphere, it is taken up into the root epidermal cells by specific importers. The Yellow Stripe 1 (YS1) transporter, first identified in maize, is responsible for this uptake. nih.gov YS1 and its homologs (YS1-Like, or YSL proteins) are transmembrane proteins that transport the entire Fe(III)-phytosiderophore complex into the cell. frontiersin.orgnih.gov Cryo-electron microscopy studies of the barley YS1 transporter (HvYS1) have revealed the structural basis for its recognition of the Fe(III)-phytosiderophore complex. nih.gov While some YS1 transporters, like HvYS1, are highly specific for Fe(III)-phytosiderophore complexes, others, like ZmYS1 from maize, exhibit broader substrate specificity, transporting other metals chelated to phytosiderophores or nicotianamine (B15646). rsc.orgcolab.ws

| Transporter | Protein Family | Location | Function | Substrate(s) |

| TOM1 | Major Facilitator Superfamily (MFS) | Root epidermis and vascular tissue plasma membrane | Efflux (secretion) of phytosiderophores from root cells. | Deoxymugineic acid, Avenic acid, and other phytosiderophores. ethz.chnih.gov |

| YS1/YSL | Oligopeptide Transporter (OPT) Family | Root epidermal cell plasma membrane | Influx (uptake) of metal-phytosiderophore complexes into root cells. | Fe(III)-phytosiderophore complexes (e.g., Fe(III)-avenic acid A). frontiersin.orgnih.govnih.gov |

The activity of the TOM1 and YS1 transporters is tightly regulated to match the plant's iron demand and prevent iron toxicity. This regulation occurs at both the transcriptional and post-translational levels.

Post-Translational Regulation: Beyond transcription, transporter activity is fine-tuned through post-translational modifications. Ubiquitination, the process of attaching ubiquitin proteins to a target protein, has emerged as a key mechanism for regulating the stability and abundance of membrane transporters. mdpi.com This process can lead to the degradation of transporters, providing a rapid way to downregulate iron uptake when supply becomes sufficient, thus preventing the accumulation of toxic levels of iron and other metal substrates. mdpi.comnih.gov

Identification and Characterization of Specific Transporter Proteins (e.g., TOM1, YS1)

Intracellular Iron Transport and Utilization Mediated by this compound (or its metabolic derivatives)

Once the Fe(III)-(S,S,S)-avenic acid A complex enters the root cell via YS1, the iron must be released and delivered to the cellular locations where it is needed. The precise fate of the complex inside the cell is an area of active research. It is believed that the Fe³⁺ is reduced to its more metabolically active ferrous (Fe²⁺) form within the cytoplasm.

The primary molecule responsible for intracellular and long-distance transport of iron in all higher plants is nicotianamine (NA), the biosynthetic precursor of avenic acid. nih.govnih.gov NA is an effective chelator of Fe²⁺, and the Fe(II)-NA complex is the main form in which iron is transported within the cytoplasm and through the plant's vascular systems (xylem and phloem). nih.govresearchgate.net YSL family transporters, distinct from the root uptake YS1, are implicated in moving these Fe(II)-NA complexes across internal membranes and loading them into the vasculature for distribution to the shoots, leaves, and developing seeds. researchgate.netunl.pt

While NA is the principal internal shuttle, some phytosiderophores, including deoxymugineic acid, have been detected in xylem and phloem sap, suggesting they may also have a role in long-distance transport. unl.pt It is plausible that after uptake, the Fe(III)-(S,S,S)-avenic acid A complex is disassembled, with the iron being transferred to NA for further transport and the avenic acid molecule being either recycled or metabolized. A shortage of NA leads to severe disruptions in internal iron transport, highlighting its central role after the initial root uptake. nih.gov

Biosynthesis of S,s,s Avenic Acid a

Precursor Pathways and Metabolic Origins

The journey to synthesizing (S,S,S)-avenic acid A begins with fundamental building blocks derived from primary metabolism.

The primary and dominant precursor for the entire mugineic acid family, including this compound, is the proteinogenic amino acid L-methionine. nih.govoup.com Isotopic labeling studies, where iron-deficient oat plants (Avena sativa) were fed with labeled L-methionine, have definitively confirmed this relationship. colab.wsjst.go.jp These experiments demonstrated that three molecules of L-methionine are incorporated to form the carbon and nitrogen backbone of the subsequent intermediates. colab.wsjst.go.jpvulcanchem.com The biosynthesis is closely associated with the methionine recycling pathway to ensure a continuous supply of this essential precursor for phytosiderophore synthesis. colab.ws

Nicotianamine (B15646) (NA) serves as a crucial intermediate in the biosynthesis of all phytosiderophores of the mugineic acid family. nih.govnih.gov While NA is found ubiquitously in all higher plants, where it functions in the internal transport of metals, its role as a precursor for secreted phytosiderophores is exclusive to graminaceous plants. nih.govnih.govebi.ac.uk Nicotianamine is formed through the cyclization of three molecules of S-adenosyl-L-methionine (SAM), a derivative of L-methionine. nih.govresearchgate.net This step represents a key metabolic branch point, committing methionine to the production of these specialized iron chelators. nih.gov

L-Methionine as a Primary Biosynthetic Precursor

Enzymology of this compound Biosynthesis

The conversion of precursors into this compound is orchestrated by a series of specific enzymes.

The biosynthetic route from L-methionine to this compound proceeds through a defined sequence of reactions. The pathway common to all mugineic acids first establishes the intermediate 2'-deoxymugineic acid (DMA). colab.wsresearchgate.net In oats, the pathway then diverges from that of other grasses like barley or wheat. nih.gov Instead of hydroxylation, DMA undergoes a cleavage of its azetidine (B1206935) ring to form this compound. nih.gov

Feeding studies using deuterium-labeled methionine have highlighted a specific mechanistic detail of this final step. While all deuterium (B1214612) atoms from the labeled methionine are incorporated and retained in the structure of 2'-deoxymugineic acid, one deuterium atom at the C-4 position is specifically lost during the conversion to this compound. vulcanchem.comcolab.wsjst.go.jp This points to a distinct biochemical transformation that differentiates the biosynthesis of avenic acid A from other related phytosiderophores. vulcanchem.com

Table 1: Biosynthetic Pathway to this compound

| Step | Precursor(s) | Product | General Description |

|---|---|---|---|

| 1 | 3x L-Methionine | 3x S-adenosylmethionine (SAM) | Activation of methionine. |

| 2 | 3x S-adenosylmethionine (SAM) | Nicotianamine (NA) | Trimerization and cyclization reaction catalyzed by NAS. nih.govresearchgate.net |

| 3 | Nicotianamine (NA) | 3''-keto acid intermediate | Aminotransfer reaction catalyzed by NAAT. researchgate.netnih.gov |

| 4 | 3''-keto acid intermediate | 2'-deoxymugineic acid (DMA) | Reduction reaction catalyzed by DMAS. researchgate.netnih.gov |

Several key enzymes in the pathway leading to the precursor of this compound have been identified and characterized.

Nicotianamine Synthase (NAS): This is a pivotal enzyme that catalyzes the trimerization of three SAM molecules to form one molecule of nicotianamine. nih.govebi.ac.ukresearchgate.net It is a novel type of enzyme that facilitates both polymerization and the formation of an azetidine ring. nih.gov Genes encoding NAS have been isolated from barley, and their expression is strongly induced by iron deficiency. nih.gov

Nicotianamine Aminotransferase (NAAT): This enzyme is specific to graminaceous plants and is essential for phytosiderophore synthesis. nih.gov It catalyzes the transfer of an amino group from nicotianamine to produce a 3''-keto acid intermediate, the immediate substrate for the next step in the pathway. researchgate.netnih.gov

Deoxymugineic Acid Synthase (DMAS): Following the action of NAAT, DMAS, a reductase enzyme, converts the 3''-keto intermediate into 2'-deoxymugineic acid (DMA). researchgate.netnih.gov Like other enzymes in the pathway, DMAS gene expression is upregulated in root tissues under iron-deficient conditions. nih.gov

Table 2: Key Biosynthetic Enzymes

| Enzyme | Abbreviation | Substrate(s) | Product | Catalytic Action |

|---|---|---|---|---|

| Nicotianamine Synthase | NAS | 3x S-adenosylmethionine | Nicotianamine | Catalyzes the trimerization of SAM. nih.govebi.ac.uk |

| Nicotianamine Aminotransferase | NAAT | Nicotianamine | 3''-keto acid intermediate | Transfers an amino group from NA. nih.govresearchgate.net |

Key Enzymatic Steps and Catalytic Mechanisms

Genetic Regulation of this compound Biosynthesis

The entire process of phytosiderophore biosynthesis, including that of this compound, is under stringent genetic control, primarily dictated by the plant's iron status. colab.ws This regulation functions as a highly responsive "on-off" system. colab.ws When iron is scarce, graminaceous plants significantly increase the expression of genes involved in this pathway. jst.go.jp

Studies in various grass species, including rice and barley, have shown that the genes encoding S-adenosylmethionine synthetase (SAMS), nicotianamine synthase (NAS), nicotianamine aminotransferase (NAAT), and deoxymugineic acid synthase (DMAS) are all transcriptionally upregulated in the roots in response to iron deficiency. nih.govjst.go.jp This coordinated induction ensures the efficient production and secretion of phytosiderophores when they are most needed. Key transcription factors, such as IDEF1 and OsIRO2 in rice, have been identified as master regulators that bind to specific promoter elements in these biosynthetic genes, thereby activating their expression during the early stages of iron starvation. d-nb.info

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 2'-Deoxymugineic Acid | DMA |

| 3-epihydroxymugineic acid | |

| L-Methionine | Met |

| Mugineic Acid | MA |

| Nicotianamine | NA |

Transcriptional Control in Response to Iron Deficiency

The synthesis of phytosiderophores, including this compound, is tightly regulated at the transcriptional level and is directly linked to the iron status of the plant. This control mechanism essentially functions as an "on-off" switch, where the biosynthetic pathway is activated upon sensing iron scarcity in the environment. researchgate.net In graminaceous plants like oats (Avena sativa), the expression of genes encoding the enzymes for the entire mugineic acid family phytosiderophore (MAs) pathway is coordinately and strongly induced in the roots when iron is deficient. wikipedia.org

Studies in model grass species such as rice and barley have shown that the upregulation of these biosynthetic genes is a rapid and synchronous response to iron starvation. researchgate.netmdpi.com When iron is resupplied to deficient plants, the expression of these genes is suppressed. nih.gov This precise transcriptional regulation ensures that the plant only expends energy on producing these specialized iron-chelating molecules when they are critically needed for iron acquisition, preventing both deficiency and the potential toxicity from iron overload.

Identification and Functional Analysis of Genes Encoding Biosynthetic Enzymes

The biosynthetic pathway of this compound begins with the amino acid L-methionine. researchgate.netnih.gov Three molecules of S-adenosyl-L-methionine (SAM), derived from L-methionine, are condensed to form the key intermediate, nicotianamine (NA). researchgate.netcolab.ws This step is common to all higher plants. In graminaceous species, NA serves as the precursor for phytosiderophore synthesis. nih.gov The pathway proceeds through the formation of 2'-deoxymugineic acid (DMA), which is the immediate precursor to this compound in oats. researchgate.netnih.govwikipedia.orgmdpi.com

The conversion of DMA to this compound involves a hydroxylation reaction. nih.gov While the specific enzyme responsible for this final step in Avena sativa has not been definitively isolated and named, it is understood to be a 2-oxoglutarate-dependent dioxygenase. This is based on analogous reactions in other grasses, such as barley, where the dioxygenase enzymes IDS2 and IDS3 hydroxylate DMA at different positions to create other phytosiderophores. wikipedia.orgwikipedia.orgmdpi.com

The primary enzymes and their corresponding genes identified in the biosynthesis of 2'-deoxymugineic acid are detailed below.

| Enzyme Name | Abbreviation | Gene Name (example from Barley/Rice) | Function |

| Nicotianamine Synthase | NAS | HvNAS1, OsNAS1, OsNAS2, OsNAS3 | Catalyzes the trimerization of S-adenosyl-L-methionine (SAM) to form nicotianamine (NA). researchgate.netnih.gov |

| Nicotianamine Aminotransferase | NAAT | HvNAAT-A, HvNAAT-B | Catalyzes the transfer of an amino group from nicotianamine (NA) to form a 3''-keto intermediate. researchgate.netcolab.wsnih.gov |

| Deoxymugineic Acid Synthase | DMAS | OsDMAS1 | Catalyzes the reduction of the 3''-keto intermediate to form 2'-deoxymugineic acid (DMA). researchgate.netresearchgate.netcolab.ws |

| Putative Avenic Acid Hydroxylase | - | Not yet identified in Avena sativa | Postulated to be a dioxygenase that hydroxylates 2'-deoxymugineic acid (DMA) to form this compound. nih.govmdpi.com |

Regulatory Elements and Transcription Factors Governing Gene Expression

The coordinated upregulation of biosynthetic genes under iron deficiency is controlled by a sophisticated network of cis-regulatory elements within gene promoters and the trans-acting transcription factors that bind to them.

Regulatory Elements: Promoter analysis of iron-deficiency-responsive genes in barley and rice has led to the identification of two key cis-acting elements:

IDE1 (Iron-Deficiency-Responsive Element 1) wikipedia.orgnih.gov

IDE2 (Iron-Deficiency-Responsive Element 2) wikipedia.orgnih.gov

These short DNA sequences are found in the promoter regions of many genes involved in phytosiderophore biosynthesis and transport. nih.gov They function synergistically to drive the high level of gene expression observed during iron starvation. wikipedia.org Artificial promoters constructed using IDE1 and IDE2 modules have demonstrated strong, inducible gene expression in the roots of transgenic rice under iron-deficient conditions.

Transcription Factors: Several families of transcription factors have been identified as master regulators of the iron deficiency response in graminaceous plants. These proteins bind to the IDE sequences and other promoter elements to activate gene transcription.

| Transcription Factor Family | Specific Factor (example from Rice) | Target Element/Genes | Role in Regulation |

| basic Helix-Loop-Helix (bHLH) | OsIRO2 | Binds to a core sequence (CACGTGG) in the promoters of genes like OsNAS1, OsNAS2, OsNAAT1, and OsDMAS1. | A central positive regulator essential for activating the expression of nearly all genes involved in mugineic acid biosynthesis and transport. |

| NAC Family | IDEF2 | Binds to the IDE2 element. | Works as a positive regulator for iron uptake and utilization genes. |

| ABI3/VP1 Family | IDEF1 | Binds to the IDE1 element. wikipedia.org | Functions as a primary sensor and regulator, activating the expression of key transcription factors like OsIRO2, thus initiating a regulatory cascade. wikipedia.org |

This regulatory cascade ensures a robust and highly specific response to iron limitation. Upon sensing low iron levels, transcription factors like IDEF1 are activated. IDEF1, in turn, induces the expression of the master regulator OsIRO2 (in rice, with a homolog expected in oat), which then directly activates the suite of biosynthetic genes (NAS, NAAT, DMAS, and the terminal hydroxylase) required to produce and secrete this compound. wikipedia.org

Transport, Secretion, and Exudation of S,s,s Avenic Acid a

Cellular Localization of (S,S,S)-Avenic Acid A Synthesis and Storage

The biosynthesis of this compound, like other mugineic acid family phytosiderophores (MAs), primarily occurs within the root cells of graminaceous plants, particularly in response to iron deficiency. jst.go.jpcolab.ws In oats (Avena sativa), this compound is synthesized from L-methionine via the intermediate 2'-deoxymugineic acid. colab.ws The enzymes responsible for this biosynthetic pathway are located within the cytoplasm of root cells.

Following synthesis, it is thought that MAs, including this compound, are accumulated and stored in specific vesicles near the surface of the root. jst.go.jp This vesicular storage allows for the accumulation of a significant pool of the phytosiderophore, which can then be released in a coordinated manner. This sequestration in vesicles also prevents premature chelation of intracellular iron or other metals. The enzymes involved in the final steps of biosynthesis are localized in the Golgi apparatus, after which the synthesized compounds are packaged into vesicles for transport to the cell periphery. nih.govresearchgate.net

Mechanisms of this compound Release from Plant Roots into the Rhizosphere

The release of this compound from the root cells into the rhizosphere is a critical step in iron acquisition. This process is mediated by specific transport proteins and is influenced by both internal biological clocks and external environmental cues.

The secretion of mugineic acid family phytosiderophores is an active process requiring membrane-bound transporters. Research has identified a specific efflux transporter, TOM1 (Transporter of Mugineic Acid), which is responsible for the secretion of 2'-deoxymugineic acid (DMA), the direct precursor to this compound. jst.go.jptandfonline.com The TOM1 transporter is a member of the major facilitator superfamily (MFS) of transporters. tandfonline.com Given that this compound is a derivative of DMA and is released from oat roots, it is highly probable that a TOM1 homolog or a similar MFS transporter is responsible for its efflux across the plasma membrane of root epidermal cells. tandfonline.com These transporters are ATP-dependent, utilizing cellular energy to move the phytosiderophores against a concentration gradient into the rhizosphere. nih.govnih.gov

| Transporter | Transporter Family | Substrate(s) | Plant Species | Reference |

|---|---|---|---|---|

| TOM1 | Major Facilitator Superfamily (MFS) | 2'-deoxymugineic acid (DMA) | Barley, Rice | jst.go.jptandfonline.com |

| HvTOM1 | Major Facilitator Superfamily (MFS) | 2'-deoxymugineic acid (DMA) | Barley | tandfonline.com |

The exudation of this compound is not a continuous process but follows a distinct diurnal rhythm. colab.ws The release is typically highest a few hours after the onset of light and is significantly lower during the dark period. nih.gov This rhythm is thought to be regulated by the plant's internal circadian clock, which is synchronized by light-dark cycles. biorxiv.orgnih.gov This pulsed release is believed to be an adaptive strategy to maximize iron chelation when photosynthetic activity is high, providing the necessary energy for both phytosiderophore synthesis and transport.

The primary environmental factor triggering the synthesis and release of this compound is iron deficiency. tandfonline.comresearchgate.net Under iron-limiting conditions, the expression of genes involved in the biosynthesis of mugineic acids and their transporters is significantly upregulated. nih.gov Other environmental stresses, such as deficiencies in other micronutrients like zinc and copper, have also been shown to enhance the release of phytosiderophores, although the primary trigger remains iron availability. tandfonline.com The amount and type of phytosiderophore released can also vary depending on the plant species and even the cultivar, which correlates with their tolerance to low iron conditions. nih.gov

| Factor | Effect on Exudation | Mechanism | Reference |

|---|---|---|---|

| Light/Dark Cycle | Exudation peaks a few hours after sunrise and is minimal during the night. | Regulated by the plant's circadian clock, likely to coincide with peak photosynthetic activity. | colab.wsnih.gov |

| Iron (Fe) Deficiency | Strongly induces synthesis and release. | Upregulates the expression of biosynthetic enzymes and efflux transporters. | tandfonline.comresearchgate.net |

| Zinc (Zn) and Copper (Cu) Deficiency | Can enhance release. | May involve cross-talk between nutrient deficiency signaling pathways. | tandfonline.com |

Ecological and Rhizosphere Interactions Involving S,s,s Avenic Acid a

Influence on Rhizosphere Physicochemical Properties and Nutrient Dynamics

(S,S,S)-avenic acid A, as a phytosiderophore, fundamentally alters the chemical environment of the rhizosphere, the soil region directly influenced by root activities. nih.govwiley.com Its primary and most well-documented function is the mobilization of sparingly soluble ferric iron (Fe³⁺), especially in alkaline and calcareous soils where iron availability is severely limited. vulcanchem.comnih.gov By chelating Fe³⁺, this compound forms a stable, water-soluble Fe(III)-phytosiderophore complex. vulcanchem.comtandfonline.com This transformation dramatically increases the concentration of soluble iron in the soil solution, facilitating its movement toward the root surface for uptake by specific transporters. colab.ws

The release of this compound and other organic compounds in root exudates can influence the physicochemical properties of the rhizosphere. nih.govresearchgate.net The secretion of these organic acids can contribute to changes in local soil pH. nih.govresearchgate.net While dicotyledonous plants often acidify the rhizosphere by releasing protons, the strategy employed by grasses involving phytosiderophore release is a distinct mechanism to enhance nutrient availability without necessarily causing significant acidification. nih.govgeoscienceworld.org

The influence of this compound is not limited to iron. Research indicates that phytosiderophores are capable of mobilizing other essential micronutrients, thereby affecting their dynamics in the rhizosphere. geoscienceworld.orgresearchgate.net This broadens the ecological significance of this compound beyond iron nutrition alone.

Table 1: Nutrient Mobilization by Phytosiderophores Including this compound

| Nutrient | Role of Phytosiderophore | Reference |

|---|---|---|

| Iron (Fe) | Chelates insoluble Fe³⁺ to form soluble complexes, increasing bioavailability for plant uptake. | vulcanchem.comresearchgate.net |

| Zinc (Zn) | Mobilizes and forms complexes with Zn²⁺, aiding in its acquisition, particularly under deficient conditions. | geoscienceworld.orgresearchgate.net |

| Manganese (Mn) | Contributes to the mobilization of Mn²⁺ from the soil. | geoscienceworld.orgresearchgate.net |

| Copper (Cu) | Mobilizes and chelates Cu²⁺, enhancing its availability to the plant. | geoscienceworld.orgresearchgate.net |

Interplay with Soil Microbial Communities

The rhizosphere is a hotspot of microbial activity, and the secretion of this compound introduces a powerful chelating agent that mediates complex interactions between the plant and soil microorganisms. researchgate.netresearchgate.net

Competition for Iron Between Plants and Microorganisms

In the rhizosphere, both plants and microbes face the challenge of acquiring sufficient iron from an environment where it is often scarce. researchgate.netresearchgate.net This creates intense competition. tandfonline.comnih.gov Graminaceous plants release phytosiderophores like this compound to scavenge iron. nih.gov Concurrently, soil microorganisms, including bacteria and fungi, produce their own low-molecular-weight iron chelators known as microbial siderophores to acquire iron. nih.govmdpi.comresearchgate.net

The outcome of this competition often depends on the relative affinity of the chelators for iron, their concentration, and the ability of each organism to take up the iron-siderophore complexes. nih.gov Microbial siderophores, such as hydroxamates and catecholates, often exhibit significantly higher stability constants for Fe³⁺ compared to phytosiderophores of the mugineic acid family. nih.gov This suggests that in a direct competition for free iron, microbes may have an advantage. diva-portal.org However, plants release phytosiderophores in a diurnal cycle and in close proximity to their roots, potentially creating a localized advantage for iron capture before it can be sequestered by the broader microbial community. tandfonline.comnih.gov

Modulation of Microbial Siderophore Production by this compound

The presence of this compound in the rhizosphere can indirectly influence the iron-scavenging strategies of soil microbes. While direct modulation of microbial siderophore production by avenic acid A is not extensively documented, the ecological interplay suggests several mechanisms. The release of this compound alters the pool of available iron, which is the primary environmental cue for microbes to regulate their own siderophore synthesis. mdpi.com

Interactions can be competitive or sometimes facilitative. For instance, some plant growth-promoting rhizobacteria (PGPR) produce siderophores that can be utilized by plants. researchgate.netfrontiersin.org In some cases, a ligand exchange may occur, where iron is chelated by a microbial siderophore and then transferred to a plant phytosiderophore for uptake. nih.gov Conversely, some rhizosphere microorganisms are capable of degrading plant-derived phytosiderophores, which would release the chelated iron and reduce the efficiency of the plant's iron uptake strategy. oup.com This degradation could make the iron available for microbial uptake, thereby influencing the microbes' need to produce their own siderophores.

Effects on Rhizosphere Microbiome Composition and Function

Root exudates are a primary driver in shaping the composition and function of the rhizosphere microbiome. nih.govwiley.comfrontiersin.org As a component of these exudates in specific plants like oats, this compound contributes to this selection process. vulcanchem.com The carbon and nitrogen in its structure can serve as a nutrient source for certain microbes, while its chelating properties alter mineral availability, creating a unique ecological niche. researchgate.net

Role in Plant-Plant Chemical Signaling and Allelopathy

While root exudates are known to be a medium for plant-plant communication and allelopathy, a specific role for this compound in these processes is not clearly established in current scientific literature. mdpi.comnih.gov Allelopathy involves the release of chemicals by one plant that inhibit the growth of another. mdpi.complantprotection.pl Plants can use signaling molecules to recognize neighbors and initiate competitive or defensive responses. mdpi.comfrontiersin.org

The primary and well-understood function of this compound is as a phytosiderophore for nutrient acquisition. tandfonline.comresearchgate.net Although it is a distinct chemical signal released into the soil, there is no direct evidence to suggest it acts as an allelochemical to inhibit the growth of competing plant species or as a specific signaling molecule to elicit defensive responses in neighboring plants in the way that compounds like jasmonic acid or salicylic (B10762653) acid do. mdpi.com Therefore, while it is a key part of the chemical milieu of the rhizosphere, its direct involvement in allelopathy is, at present, not applicable based on available research.

Chemical Synthesis and Analog Design for Research Applications

Total Synthesis Strategies for (S,S,S)-Avenic Acid A

The total synthesis of this compound, a complex non-proteinogenic amino acid with three stereocenters, presents significant chemical challenges. Researchers have developed several sophisticated strategies to overcome these hurdles, focusing on stereocontrol and synthetic efficiency.

Achieving the correct (S,S,S) stereochemistry is the most critical aspect of synthesizing avenic acid A. Early synthetic routes established the absolute configuration of the natural product through stereocontrolled methods. One such approach involved the successive reductive coupling of protected L-aspartic β-semialdehyde and L-malic semialdehyde with L-homoserine lactone, confirming the structure of avenic acid A. oup.com

More recent and versatile methods employ a combination of techniques to ensure high stereoselectivity:

Chiral Pool Synthesis: This strategy utilizes readily available and enantiomerically pure natural products as starting materials. For the synthesis of phytosiderophore families including avenic acid A, L-malic acid and L-threonines have been employed as chiral precursors for the "outer" fragments of the target molecule. researchgate.netnih.gov

Asymmetric Catalysis: For building blocks not easily derived from the chiral pool, asymmetric catalysis is essential. Enantioselective phase-transfer catalysis has been successfully used to prepare key intermediates like L-allylglycine with high enantiomeric excess (e.g., 96% ee). chemrxiv.org

Auxiliary-Mediated Synthesis: Chiral auxiliaries are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. Enantio- and diastereoselective aldol (B89426) condensations using chiral auxiliaries have been employed to construct hydroxylated amino acid building blocks, which are central to the structure of many phytosiderophores. nih.gov

These stereocontrolled strategies have not only enabled the confirmation of the absolute structure of this compound but also provided reliable access to the material for further biological study.

To maximize efficiency and access a range of related natural products, divergent synthetic strategies have been developed. A notable recent achievement is a unified, divergent approach that enables the synthesis of eight different natural products from the mugineic and avenic acid families, starting from common precursors. researchgate.netnih.gov

This strategy is conceptually organized as an "east-to-west" assembly. researchgate.netnih.gov The synthesis begins with the preparation of central building blocks, which are then coupled with various "eastern" and "western" subunits to generate the final trimeric phytosiderophores. This approach significantly reduces the total number of synthetic steps required for each individual compound, with the final products being formed in as few as 10 or 11 steps. researchgate.netnih.gov The key advantage of this pathway is the ability to create a library of related phytosiderophores by simply changing the outer building blocks in the final stages of the synthesis. chemrxiv.orgresearchgate.net

| Synthetic Strategy | Key Features | Reference(s) |

| Early Reductive Coupling | Confirmed absolute stereochemistry using protected amino acid semialdehydes. | oup.com |

| Unified Divergent Synthesis | "East-to-west" assembly from common building blocks; enables efficient synthesis of multiple phytosiderophore family members. | researchgate.netnih.gov |

| Asymmetric Methods | Employs chiral pool starting materials (L-malic acid), phase-transfer catalysis, and chiral auxiliaries for stereocontrol. | researchgate.netchemrxiv.orgnih.gov |

Stereocontrolled Synthetic Approaches

Synthesis of Isotopically Labeled this compound for Tracing Studies

Understanding the journey of this compound from root exudation to metal complexation and plant uptake requires methods to trace its movement. Isotopically labeled compounds are indispensable tools for these mechanistic studies. vulcanchem.com Recently, a synthesis for ¹³C₂-labeled this compound has been reported, integrating isotopic labels into the divergent synthetic pathway. chemrxiv.orgnih.gov

The synthesis of labeled avenic acid A was achieved as part of a broader project to produce eight different ¹³C₂-labeled phytosiderophores. chemrxiv.orgnih.gov The key was the preparation of two central building blocks from simple, commercially available labeled starting materials: ¹³C₂-bromoacetic acid and ¹³C₂-glycine. chemrxiv.orgnih.govresearchgate.net

The synthetic sequence for the labeled building blocks involved:

¹³C₂-L-allylglycine: Prepared from ¹³C₂-bromoacetic acid via an enantioselective phase-transfer catalyzed amino acid synthesis, achieving excellent enantioselectivity (96% ee). chemrxiv.org

Hydroxylated ¹³C₂-derivative: Prepared from ¹³C₂-glycine using an enantio- and diastereoselective aldol condensation with a chiral auxiliary. nih.gov

These labeled building blocks were then incorporated into the divergent synthesis, yielding the final ¹³C₂-(S,S,S)-avenic acid A. chemrxiv.orgvulcanchem.com These labeled molecules are vital for tracking phytosiderophore transport and mineralization dynamics in soil and plant systems using techniques like mass spectrometry and NMR. vulcanchem.com

Development and Evaluation of this compound Analogs

While total synthesis provides access to the natural product, the design and synthesis of analogs—molecules with modified structures—are crucial for probing biological function and developing tools with enhanced properties for research.

The primary function of this compound is to chelate ferric iron. Its structure, featuring multiple carboxyl, hydroxyl, and secondary amine groups, provides the necessary coordination sites for forming a stable octahedral complex with Fe(III). nih.gov Structure-activity relationship (SAR) studies, which involve synthesizing analogs and evaluating their metal-binding affinities, help to elucidate the contribution of each functional group to the chelation process.

Key structural features for metal chelation in phytosiderophores include:

Functional Groups: The carboxylate, amine, and hydroxyl groups all serve as ligands for the metal ion. Studies on related siderophores confirm that these groups are essential for high-affinity binding. nih.govrsc.org

Stereochemistry: The specific (S,S,S) configuration arranges the functional groups in a precise three-dimensional orientation, creating a pre-organized pocket that results in high stability and specificity for Fe(III). ndl.go.jp

Hydroxylation: Research on other phytosiderophores has shown that hydroxylated species possess enhanced chelate stability and affinity for iron(III), suggesting the hydroxyl groups in avenic acid A are critical for its function. ndl.go.jpdntb.gov.ua

By synthesizing analogs where specific functional groups are removed, altered, or have their stereochemistry inverted, researchers can systematically map the structural requirements for effective metal binding.

Natural phytosiderophores can be susceptible to degradation by soil microbes, limiting their effectiveness in long-term studies or practical applications. nih.gov Furthermore, the complexity of their synthesis can be a barrier. jst.go.jp Therefore, a major goal in analog design is the development of compounds with enhanced stability and synthetic accessibility.

A prominent example from the broader phytosiderophore family is the development of proline-2′-deoxymugineic acid (PDMA), an analog of 2'-deoxymugineic acid (DMA). nih.govjst.go.jp In PDMA, the chemically sensitive four-membered azetidine (B1206935) ring of DMA is replaced with a more stable and synthetically accessible five-membered proline ring. jst.go.jp This modification resulted in an analog that is more stable, less expensive to produce, and retains significant iron transport activity. nih.govjst.go.jpresearchgate.net

This strategy of replacing structurally labile or synthetically challenging moieties with more robust isosteres serves as a blueprint for the development of avenic acid A analogs. By creating more stable and accessible research tools, scientists can better investigate the long-term dynamics of iron mobilization and uptake in complex biological and environmental systems. dntb.gov.ua

Advanced Analytical Methodologies for the Study of S,s,s Avenic Acid a

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for confirming the identity and determining the three-dimensional structure of (S,S,S)-avenic acid A. These techniques provide detailed information on the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound. Both ¹H and ¹³C NMR are utilized to define the carbon skeleton and the surrounding proton environments. In biosynthetic studies, isotopically labeled precursors are often used. For instance, feeding iron-deficient oat roots with L-methionine labeled with ¹³C or ²H (deuterium) allowed researchers to trace the incorporation of these isotopes into the final avenic acid A molecule. colab.wsjst.go.jp

The ¹³C-NMR spectra definitively showed that three molecules of L-methionine are incorporated into the structure of this compound. colab.wsjst.go.jp Furthermore, ²H-NMR studies revealed that while the precursor 2'-deoxymugineic acid incorporates all deuterium (B1214612) atoms from labeled methionine, one deuterium at the C-4 position is lost during the conversion to avenic acid A. colab.wsjst.go.jp The chemical shifts in NMR spectra of this compound are notably pH-dependent, a characteristic feature for molecules with multiple ionizable groups like the carboxylic acid and amine functionalities present in its structure. vulcanchem.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning specific proton and carbon signals and confirming the connectivity between different parts of the molecule. utah.edu

Table 1: Key NMR Methodologies in this compound Research

| NMR Technique | Application in this compound Analysis | Findings |

|---|---|---|

| ¹H NMR | Determines the proton environment and coupling between adjacent protons. | Provides data on the number and type of hydrogen atoms, confirming the molecular structure. |

| ¹³C NMR | Characterizes the carbon backbone of the molecule. | Confirmed the incorporation of three L-methionine units into the avenic acid A structure. colab.wsjst.go.jp |

| ²H NMR | Traces the fate of deuterium labels from precursors. | Elucidated specific steps in the biosynthetic pathway from 2'-deoxymugineic acid. colab.wsjst.go.jp |

| 2D NMR (e.g., COSY, HMBC) | Establishes correlations between protons and carbons to confirm atomic connectivity. | Essential for unambiguous assignment of all proton and carbon signals and final structure confirmation. utah.edu |

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography, particularly using electrospray ionization (ESI), it allows for the detection of the compound in complex biological samples like root exudates. researchgate.net High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements, which is critical for confident identification. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly powerful for structural confirmation. In this technique, the protonated molecule of avenic acid A is selected and subjected to fragmentation, producing a characteristic pattern of product ions. researchgate.net This fragmentation signature serves as a fingerprint for the molecule, allowing for its unambiguous identification even at low concentrations. For example, analysis by LC-ESI-Q-TOF-MS in positive ion mode reveals a specific mass fragmentation pattern for avenic acid A, which can be used to distinguish it from other related phytosiderophores. researchgate.netresearchgate.net

Table 2: Representative Mass Spectrometry Data for Avenic Acid Analysis

| Analytical Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Application |

|---|---|---|---|---|

| LC-ESI-Q-TOF-MS | ESI+ | 323.14 | Not Specified | Identification in barley roots and exudates. researchgate.net |

| Tandem MS (MS/MS) | ESI+ | 323.14 | Characteristic fragments | Structural confirmation and differentiation from isomers. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Chromatographic Separations (e.g., HPLC, UPLC) for Isolation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from biological sources. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods employed. colab.wsnih.gov These techniques separate compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

UPLC, which uses columns with smaller particle sizes (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. nih.govresearchgate.nettsijournals.com This is particularly beneficial when analyzing a large number of samples or when dealing with complex mixtures containing multiple phytosiderophores. nih.gov The development of a comprehensive UPLC-ESI-MS/MS method has enabled the simultaneous quantification of all eight naturally occurring phytosiderophores of the mugineic acid family, including avenic acid. colab.ws This allows for a detailed profiling of phytosiderophore secretion in different plant species under various conditions. colab.ws

Table 3: Comparison of HPLC and UPLC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Column Particle Size | 3 - 5 µm | < 2 µm |

| Resolution | Good | Excellent; allows for better separation from similar compounds. |

| Analysis Speed | Slower | Faster; significantly reduces run times. tsijournals.com |

| Sensitivity | Good | Higher; produces sharper, more intense peaks. nih.gov |

| Solvent Consumption | Higher | Lower; more environmentally friendly and cost-effective. ijpcbs.com |

| System Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi or more). nih.gov |

Integration of Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics) in this compound Research

Modern plant science research increasingly relies on the integration of multiple "omics" technologies to gain a systems-level understanding of biological processes. Metabolomics, the large-scale study of small molecules (metabolites), and transcriptomics, the study of gene expression (RNA transcripts), are powerful tools for investigating the biosynthesis and regulation of this compound.

Untargeted metabolomics, often performed using LC-MS, can identify and quantify hundreds to thousands of metabolites in a sample simultaneously. frontiersin.org This approach has been used to detect the presence of avenic acid A and B in fermented oat-based beverages, providing insights into the metabolic changes occurring during fermentation. frontiersin.org In the context of plant iron nutrition, metabolomics can reveal how the levels of this compound and its precursors change in response to iron deficiency.

Transcriptomics complements metabolomics by measuring the expression levels of all genes in a plant's genome. By correlating changes in gene expression with changes in metabolite levels, researchers can identify the specific genes responsible for the biosynthesis of this compound. nih.govnih.gov For example, an integrated metabolomic and transcriptomic analysis could identify the genes encoding the enzymes and transporters involved in the avenic acid A pathway that are upregulated under iron-deficient conditions. researchgate.net This integrated approach provides a powerful framework for discovering novel genes and understanding the complex regulatory networks that control phytosiderophore production in plants. nih.gov

Table 4: Role of Multi-Omics in this compound Research

| Omics Technique | Objective | Information Gained |

|---|---|---|

| Metabolomics | To profile and quantify metabolites in plant tissues or exudates. | Identifies this compound, its precursors, and related metabolites; reveals metabolic responses to stimuli like iron deficiency. frontiersin.org |

| Transcriptomics | To measure genome-wide gene expression. | Identifies candidate genes involved in the biosynthesis, transport, and regulation of this compound. nih.govresearchgate.net |

| Integrated Analysis | To connect gene expression patterns with metabolite profiles. | Elucidates the complete biosynthetic pathway and its regulatory network, linking genes to functions. nih.gov |

Regulation of S,s,s Avenic Acid a Metabolism Under Abiotic Stress

Induction and Accumulation of (S,S,S)-Avenic Acid A in Response to Iron Deficiency Stress

The primary trigger for the biosynthesis and secretion of this compound is iron (Fe) deficiency. tandfonline.com In environments with low iron bioavailability, such as alkaline and calcareous soils, graminaceous plants activate a specialized iron acquisition system known as Strategy II. This strategy involves the synthesis and release of phytosiderophores from the roots to solubilize and chelate ferric iron (Fe³⁺) in the rhizosphere. vulcanchem.comcolab.ws The resulting Fe³⁺-phytosiderophore complex is then taken up by specific transporters on the root cell membrane. colab.ws

The production of this compound is a hallmark of this adaptive response in certain grass species, particularly oats (Avena sativa). colab.wsjst.go.jp Research has shown that the synthesis and secretion of phytosiderophores, including avenic acid A, are tightly controlled by the plant's iron status. colab.ws When iron is scarce, the expression of genes encoding the biosynthetic enzymes for phytosiderophores is significantly upregulated, leading to their accumulation in the roots and subsequent release into the soil. nih.gov The quantity and type of phytosiderophores released are critical determinants of a plant's tolerance to iron deficiency. tandfonline.comnih.gov Species that secrete higher amounts of phytosiderophores generally exhibit greater resilience in iron-limited soils.

Studies on various grass species have identified this compound as one of the key phytosiderophores exuded under iron-limiting conditions. For example, Poa pratensis (Kentucky bluegrass) has been shown to secrete both 2'-deoxymugineic acid (DMA) and avenic acid A in response to iron deficiency. tandfonline.com Similarly, analysis of root exudates from iron-deficient barley (Hordeum vulgare) has also identified avenic acid A, among other phytosiderophores. nih.govresearchgate.net The induction is a direct survival mechanism, as these chelators are highly efficient at mobilizing iron, making it available for plant uptake. vulcanchem.com

| Plant Species | Inducing Condition | Primary Phytosiderophores Secreted | Reference |

|---|---|---|---|

| Avena sativa (Oat) | Iron Deficiency | Avenic acid A, 2'-Deoxymugineic acid | colab.wsjst.go.jp |

| Poa pratensis (Kentucky bluegrass) | Iron Deficiency | Avenic acid A, 2'-Deoxymugineic acid | tandfonline.com |

| Hordeum vulgare (Barley) | Iron Deficiency | Avenic acid A, Deoxymugineic acid, Mugineic acid, epi-HMA | tandfonline.comnih.gov |

Cross-Talk with Other Abiotic Stress Response Pathways (e.g., drought, salinity, if evidence supports specific connections beyond iron deficiency)

The regulation of this compound metabolism is not solely governed by iron availability but is also integrated with other abiotic stress response pathways. This cross-talk is often mediated by phytohormones, which act as universal signaling molecules. nih.govnih.gov While direct evidence linking drought or salinity specifically to the modulation of avenic acid A synthesis is limited, the known hormonal regulators of the iron deficiency response are also key players in managing these other stresses.

Phytohormones such as ethylene (B1197577), abscisic acid (ABA), and jasmonic acid (JA) are central to these integrated signaling networks. encyclopedia.pubresearchgate.netfrontiersin.org

Ethylene: This hormone has been implicated in regulating the iron deficiency response in both Strategy I and Strategy II plants. nih.govnih.gov In grasses, ethylene signaling can influence the synthesis of phytosiderophores. nih.gov Since ethylene production is also modulated by stresses like drought and salinity, it represents a point of convergence between these response pathways. nih.gov

Abscisic Acid (ABA): Known as the primary "stress hormone," ABA levels increase significantly under drought and salinity, triggering adaptive responses like stomatal closure. nih.govwikipedia.org Research suggests that the promoters of genes involved in phytosiderophore biosynthesis contain abscisic acid-responsive elements (ABREs), indicating that ABA could potentially modulate their expression. nih.govresearchgate.net This suggests a possible mechanism where drought-induced ABA might influence the plant's iron acquisition machinery.

Jasmonic Acid (JA): Signaling pathways for JA are activated in the very early stages of iron deficiency responses in rice roots. gao-lab.org JA is also a key regulator of plant defense against pathogens and certain abiotic stresses. encyclopedia.pub The responsiveness of phytosiderophore-related genes to methyl jasmonate further supports the existence of a regulatory link. researchgate.net

This hormonal cross-talk allows the plant to coordinate a holistic response to complex environmental challenges. For instance, under combined drought and nutrient limitation, the plant must balance water conservation with nutrient uptake, a process likely fine-tuned by the interplay of ABA, ethylene, and other signaling molecules that influence phytosiderophore production. researchgate.netfrontiersin.org

Molecular Signaling Cascades Involved in Stress-Induced this compound Production

The production of this compound under iron deficiency is orchestrated by a well-defined molecular signaling cascade that activates a specific biosynthetic pathway.

Biosynthetic Pathway: The synthesis of all phytosiderophores in the mugineic acid family, including avenic acid A, originates from the amino acid L-methionine. colab.wsjst.go.jp The pathway proceeds through several key enzymatic steps:

Three molecules of S-adenosyl-L-methionine (SAM) are condensed by Nicotianamine (B15646) Synthase (NAS) to form nicotianamine (NA). nih.govnih.gov NA is a universal precursor for phytosiderophores and is found in all higher plants. nih.gov

In graminaceous plants, Nicotianamine Aminotransferase (NAAT) catalyzes the transfer of an amino group from NA to form a 3''-keto acid intermediate. nih.govnih.gov This step is critical and unique to Strategy II plants. nih.gov

The intermediate is then reduced by Deoxymugineic Acid Synthase (DMAS) to yield 2'-deoxymugineic acid (DMA). nih.govnih.gov

In oats, DMA is the direct precursor to this compound. colab.wsjst.go.jpnih.gov The conversion involves a hydroxylation reaction. nih.gov

Transcriptional Regulation: The induction of this pathway by iron deficiency is primarily regulated at the transcriptional level. Several key transcription factors (TFs) that bind to specific cis-acting elements in the promoters of the biosynthetic genes have been identified, particularly in rice, as models for graminaceous plants.

Iron Deficiency-Responsive Element 1 (IDEF1): An ABA-inducible B3-type transcription factor that acts as a primary sensor and regulator of the iron deficiency response. gao-lab.orgnih.gov It recognizes the CATGC sequence in the promoters of target genes. gao-lab.org

OsIRO2: A basic helix-loop-helix (bHLH) transcription factor that positively regulates the expression of the key biosynthetic genes, including NAS, NAAT, and DMAS, as well as phytosiderophore transporters. nih.govmdpi.comresearchgate.net

OsIRO3: Another bHLH transcription factor that acts as a negative regulator of OsIRO2, helping to fine-tune the iron deficiency response. mdpi.com

When iron levels are low, these transcription factors are activated, leading to the coordinated upregulation of the entire phytosiderophore biosynthesis and secretion machinery. The expression of genes encoding NAS and NAAT, in particular, is dramatically induced by iron deficiency and suppressed upon iron resupply, highlighting their central role in the regulatory cascade. nih.gov

| Component | Type | Function in Phytosiderophore Biosynthesis | Reference |

|---|---|---|---|

| Nicotianamine Synthase (NAS) | Enzyme | Catalyzes the synthesis of nicotianamine from S-adenosyl-L-methionine. | nih.govnih.gov |

| Nicotianamine Aminotransferase (NAAT) | Enzyme | Catalyzes the first committed step unique to phytosiderophore synthesis from nicotianamine. Strongly induced by Fe deficiency. | nih.gov |

| Deoxymugineic Acid Synthase (DMAS) | Enzyme | Catalyzes the final step in the synthesis of 2'-deoxymugineic acid (DMA). | nih.govnih.gov |

| IDEF1 | Transcription Factor (B3 type) | Early regulator and potential sensor of iron status; activates downstream Fe-deficiency response genes. | gao-lab.orgnih.gov |

| OsIRO2 | Transcription Factor (bHLH) | Master positive regulator of genes for phytosiderophore biosynthesis (NAS, NAAT, DMAS) and transport. | mdpi.comresearchgate.net |

Future Research Directions and Research Avenues for S,s,s Avenic Acid a

Elucidation of Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of (S,S,S)-avenic acid A from L-methionine is a multi-step process. colab.wsjst.go.jp While the initial steps leading to the precursor 2'-deoxymugineic acid are well-established, the subsequent enzymatic conversion to this compound is not fully characterized. colab.wsjst.go.jp A pivotal future direction is the identification and characterization of the specific enzymes responsible for this conversion.

Key Research Questions:

What are the specific enzymes that catalyze the conversion of 2'-deoxymugineic acid to this compound in oats?

What are the kinetic properties and substrate specificities of these uncharacterized enzymes?

What are the structures of these enzymes, and how do they relate to their catalytic mechanisms?

Answering these questions will likely involve a combination of proteomic approaches to identify candidate enzymes in oat root exudates under iron-deficient conditions, followed by heterologous expression and in vitro enzymatic assays to confirm their function. nih.gov Structural biology techniques, such as X-ray crystallography, will be invaluable in understanding the enzyme mechanisms.

Comprehensive Understanding of Transport and Regulatory Networks

The synthesis and secretion of this compound are tightly regulated in response to the plant's iron status. colab.ws While some components of the regulatory network, such as transcription factors that respond to iron deficiency, have been identified in related systems, a comprehensive understanding of the specific network governing this compound in oats is lacking. rsc.orgpnas.org Furthermore, the specific transporters responsible for the efflux of this compound from root cells and the uptake of the iron-(S,S,S)-avenic acid A complex remain to be definitively identified and characterized in oats.

Key Research Questions:

What are the specific transcription factors and signaling pathways that regulate the expression of biosynthetic genes for this compound in response to iron availability?

What are the identities and functional characteristics of the transporters responsible for secreting this compound into the rhizosphere?

How is the uptake of the Fe(III)-(S,S,S)-avenic acid A complex regulated at the molecular level?

Future research should focus on identifying oat-specific homologs of known phytosiderophore transporters and regulatory proteins. nih.gov Techniques such as gene expression analysis under varying iron conditions, promoter-reporter assays, and protein-protein interaction studies will be crucial in mapping out the complete regulatory and transport network. pnas.org

High-Resolution Analysis of this compound Dynamics in the Rhizosphere

The rhizosphere, the soil region directly influenced by root secretions, is a complex and dynamic environment. researchgate.net The effectiveness of this compound in chelating and mobilizing iron is influenced by a multitude of factors, including soil pH, microbial activity, and the presence of competing metal ions. nih.govresearchgate.net High-resolution analytical techniques are needed to visualize and quantify the spatiotemporal dynamics of this compound in the rhizosphere.

Key Research Questions:

What is the diffusion range and persistence of this compound in different soil types?

How does the microbial community in the rhizosphere impact the stability and efficacy of this compound? frontiersin.org

To what extent does this compound interact with other metal ions in the soil, and how does this affect iron acquisition? oup.com

Advanced imaging techniques, such as mass spectrometry imaging and the use of fluorescently-labeled this compound analogs, could provide unprecedented insights into its behavior at the root-soil interface. Combining these techniques with soil metagenomics will help to elucidate the complex interplay between this compound and the rhizosphere microbiome.

Advanced Genetic Engineering Approaches for Modulating this compound Production

Enhancing the production of phytosiderophores through genetic engineering is a promising strategy for developing crops with improved iron uptake efficiency, a trait particularly important for cultivation in alkaline soils where iron availability is low. nih.govfrontiersin.org While some success has been achieved in other graminaceous plants by overexpressing genes in the mugineic acid pathway, targeted approaches for this compound in oats are still in their infancy. nih.govfrontiersin.orgnih.gov

Key Research Questions:

Can the overexpression of newly identified biosynthetic enzymes or key regulatory factors enhance the production and secretion of this compound in oats?

What are the metabolic trade-offs associated with increased this compound production, and how can they be mitigated?

Can synthetic biology approaches be used to design novel pathways for this compound production or to create plants that secrete it in response to specific environmental cues?

Systems Biology Approaches to Integrate this compound Pathways within Overall Plant Metabolism

The biosynthesis of this compound is not an isolated process but is intricately linked to primary metabolic pathways, such as amino acid metabolism. oup.com A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, is necessary to build a holistic model of how the this compound pathway is integrated within the broader metabolic network of the plant. nih.gov

Key Research Questions:

How does the demand for methionine for this compound synthesis impact other metabolic pathways?

What are the global transcriptional and metabolic responses of oat plants to iron deficiency, and how does this compound biosynthesis fit into this response?

Can predictive models of plant metabolism be developed to identify novel targets for improving iron nutrition through the manipulation of the this compound pathway?

By generating and integrating large-scale 'omics' datasets, researchers can construct comprehensive network models of oat metabolism. oup.comnih.gov These models will not only enhance our fundamental understanding of plant iron homeostasis but also provide a powerful tool for designing rational strategies to improve the nutritional value and stress resilience of this important crop.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize (S,S,S)-avenic acid A, and how can researchers ensure stereochemical fidelity during synthesis?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (S,S,S) configuration. Key steps include:

- Use of enantiomerically pure starting materials or chiral auxiliaries (e.g., L-proline derivatives) to control stereochemistry .

- Characterization via circular dichroism (CD) spectroscopy and X-ray crystallography to confirm configuration .

- Validation through comparative analysis with natural isolates from Avena sativa (oat species), as described in phytochemical studies .

Q. How can researchers characterize this compound’s physicochemical properties using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) to verify enantiomeric purity, with mobile phases optimized for polar metabolites .

- Report data with error margins (e.g., ±0.1 ppm for HRMS) and raw spectral data in supplementary materials for reproducibility .

Q. What experimental models are suitable for investigating this compound’s biological activity in plant biochemistry?

- Methodological Answer :

- In vitro assays : Test metal-chelating properties (e.g., iron or zinc) via UV-Vis titration, referencing nicotianamine analogs .

- Plant growth studies : Apply synthesized avenic acid A to metal-deficient Arabidopsis thaliana mutants and measure root elongation or chlorophyll content .

- Include negative controls (e.g., enantiomeric analogs) and statistical validation (ANOVA with post-hoc tests) to isolate specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-analysis : Systematically compare experimental conditions (e.g., pH, solvent systems) from primary literature to identify confounding variables .

- Dose-response validation : Replicate conflicting assays with standardized protocols (e.g., ISO guidelines) and include inter-laboratory collaboration to assess reproducibility .

- Data sharing : Upload raw datasets to open-access repositories (e.g., Zenodo) for independent re-analysis .

Q. What strategies optimize enantiomeric purity of this compound during large-scale synthesis for mechanistic studies?

- Methodological Answer :

- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to minimize racemization during ester hydrolysis .

- Crystallization-induced diastereomer transformation : Use chiral counterions (e.g., quinine) to enrich the desired enantiomer .

- Monitor purity at each step via chiral HPLC and adjust reaction kinetics (e.g., temperature gradients) to suppress byproduct formation .

Q. How should researchers design in vivo studies to evaluate this compound’s bioavailability and metabolic fate in multicellular organisms?

- Methodological Answer :

- Isotopic labeling : Synthesize - or -labeled analogs for tracking via LC-MS/MS in tissue homogenates .

- Ethical considerations : Adhere to institutional animal care protocols (e.g., 3Rs principles) and include sham-treated controls to isolate pharmacokinetic effects .

- Data normalization : Express bioavailability relative to body weight and metabolic rate, with longitudinal sampling to capture elimination kinetics .

Q. What methodologies ensure reproducibility when isolating this compound from natural sources for comparative studies?

- Methodological Answer :

- Extraction optimization : Use response surface methodology (RSM) to model solvent polarity, temperature, and extraction time for maximum yield .

- Batch-to-batch standardization : Characterize seasonal variations in Avena sativa metabolites via GC-MS profiling and adjust extraction protocols accordingly .

- Document all steps in electronic lab notebooks with version control (e.g., LabArchives®) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products